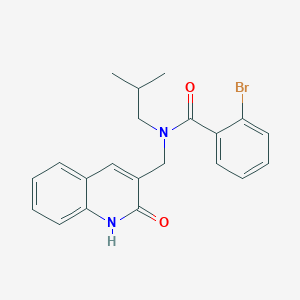
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as BPIB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPIB is a derivative of benzamide and is known to possess a range of biological activities, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to a range of proteins, including those involved in signal transduction and gene expression.
Biochemical and Physiological Effects:
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to modulate the expression of certain genes. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has also been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One advantage of using 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments is its versatility. It can be used as a fluorescent probe, as well as a modulator of protein activity and gene expression. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to inhibit the growth of certain cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is its potential as a tool for studying protein-protein interactions in vivo. Further research could explore the use of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide in live-cell imaging and other applications.
合成方法
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-N-isobutylbenzamide with 2-hydroxy-3-formylquinoline. The resulting product is then subjected to a series of purification steps to obtain pure 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide.
科学研究应用
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting protein-protein interactions. 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to certain proteins and emit fluorescence, making it a useful tool for studying protein interactions in vitro.
属性
IUPAC Name |
2-bromo-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-14(2)12-24(21(26)17-8-4-5-9-18(17)22)13-16-11-15-7-3-6-10-19(15)23-20(16)25/h3-11,14H,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIPBMVJUZBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


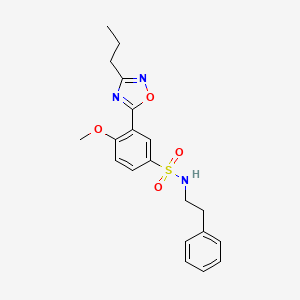


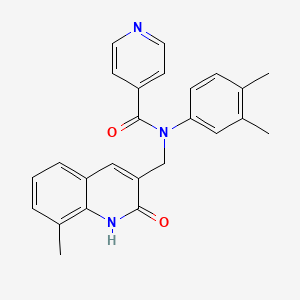
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
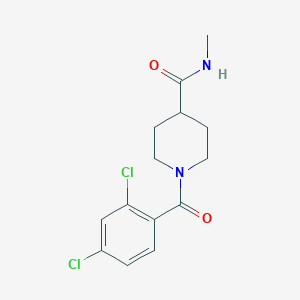
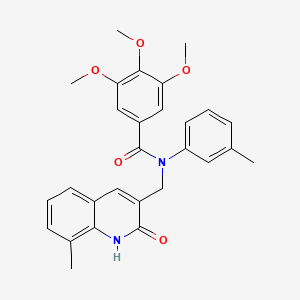
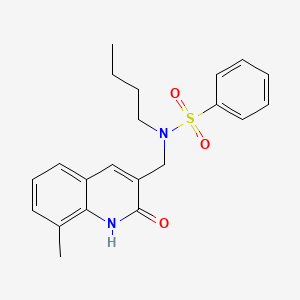

![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


